Cefpiramid
Übersicht
Beschreibung
Cefpiramide is a third-generation cephalosporin antibiotic known for its broad spectrum of antibacterial activity. It is particularly effective against Pseudomonas aeruginosa, a pathogen resistant to many other antibiotics . Cefpiramide works by inhibiting bacterial cell wall biosynthesis, making it a valuable tool in the treatment of severe infections caused by susceptible bacteria .
Wissenschaftliche Forschungsanwendungen
Cefpiramid hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Modellverbindung für die Untersuchung der Synthese und Eigenschaften von Cephalosporin-Antibiotika verwendet . In der Biologie und Medizin wird this compound zur Behandlung schwerer bakterieller Infektionen verwendet, insbesondere solcher, die durch Pseudomonas aeruginosa verursacht werden . Seine breite antibakterielle Aktivität macht es zu einem wertvollen Werkzeug im klinischen Umfeld. In der Industrie wird this compound bei der Entwicklung neuer Antibiotika und bei der Untersuchung von bakteriellen Resistenzmechanismen verwendet .
Wirkmechanismus
Die bakterizide Aktivität von this compound resultiert aus der Hemmung der Zellwandsynthese durch seine Affinität zu Penicillin-bindenden Proteinen (PBPs) . Durch die Bindung an diese Proteine stört this compound die Synthese von Peptidoglycan, einem wichtigen Bestandteil der bakteriellen Zellwand. Dies führt zur Zelllyse und zum Tod der Bakterien. This compound wird nach intramuskulärer Injektion schnell resorbiert, und seine Plasmahalbwertszeit ist länger als die anderer Cephalosporine wie Cefoperazon und Cefazolin .
Wirkmechanismus
Target of Action
Cefpiramide, a third-generation cephalosporin antibiotic , primarily targets penicillin-binding proteins (PBPs) in various bacterial species . These targets include:
- Peptidoglycan synthase FtsI in Escherichia coli (strain K12)
- Penicillin-binding protein 1B in Escherichia coli (strain K12) and Pseudomonas aeruginosa
- Penicillin-binding protein 1A in Escherichia coli (strain K12) and Pseudomonas aeruginosa (strain ATCC 15692 / PAO1 / 1C / PRS 101 / LMG 12228)
- D-alanyl-D-alanine carboxypeptidase DacC in Escherichia coli (strain K12)
- Penicillin binding protein 2a in Staphylococcus aureus
Mode of Action
The bactericidal activity of Cefpiramide results from the inhibition of cell wall synthesis via its affinity for PBPs . By binding to these proteins, Cefpiramide disrupts the process of bacterial cell wall biosynthesis, leading to cell lysis and death .
Biochemical Pathways
Cefpiramide’s action primarily affects the biochemical pathway responsible for bacterial cell wall synthesis. By inhibiting PBPs, it disrupts the cross-linking of peptidoglycan chains, which are essential for maintaining the structural integrity of the bacterial cell wall .
Pharmacokinetics
Cefpiramide is rapidly absorbed following intramuscular injection . It is widely distributed in biological fluids and tissues . The plasma half-lives of Cefpiramide in rabbits, dogs, and rhesus monkeys were much longer than those of cefoperazone and cefazolin . About 85% of the dose is excreted unchanged in the urine, with an elimination half-life of 4.44 hours . The pharmacokinetics of Cefpiramide is altered under certain pathophysiological conditions, resulting in high inter-individual variability in Cefpiramide volume of distribution and clearance .
Result of Action
The primary molecular effect of Cefpiramide’s action is the disruption of bacterial cell wall synthesis, leading to cell lysis and death . This results in a broad spectrum of antibacterial activity, making Cefpiramide effective against a variety of bacterial pathogens, including Pseudomonas aeruginosa .
Action Environment
The action, efficacy, and stability of Cefpiramide can be influenced by various environmental factors. For instance, pathophysiological conditions can alter the pharmacokinetics of Cefpiramide, leading to high inter-individual variability in its volume of distribution and clearance . Additionally, the presence of more resistant pathogens may necessitate therapeutic drug monitoring of Cefpiramide .
Biochemische Analyse
Biochemical Properties
Cefpiramide exerts its antibacterial effects by interacting with penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall biosynthesis . These interactions inhibit the synthesis of the bacterial cell wall, leading to cell death .
Cellular Effects
Cefpiramide’s inhibition of cell wall biosynthesis affects various types of bacterial cells. It disrupts the normal cellular processes, leading to cell death . The impact on cell signaling pathways, gene expression, and cellular metabolism is primarily through the disruption of the cell wall integrity.
Molecular Mechanism
The bactericidal activity of Cefpiramide results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs) . This binding interaction inhibits the function of these enzymes, leading to a failure in cell wall synthesis and ultimately cell death .
Temporal Effects in Laboratory Settings
The plasma half-lives of Cefpiramide in rabbits, dogs, and rhesus monkeys were much longer than those of cefoperazone and cefazolin . This suggests that Cefpiramide may have a longer duration of action, providing sustained antibacterial activity. More detailed studies on the product’s stability, degradation, and long-term effects on cellular function are needed.
Metabolic Pathways
Cefpiramide is not metabolized and is excreted unchanged in the urine . Therefore, it does not directly interact with metabolic enzymes or cofactors, nor does it affect metabolic flux or metabolite levels.
Transport and Distribution
Cefpiramide is rapidly absorbed following intramuscular injection
Subcellular Localization
As an antibiotic, Cefpiramide does not enter cells and localize to specific subcellular compartments. Instead, it acts on the bacterial cell wall, which is outside the plasma membrane . Therefore, it does not have a specific subcellular localization within bacterial cells.
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Die Herstellung von Cefpiramid umfasst mehrere Schritte, darunter die Reaktion von Cefpiramidsäure mit einer Natrium-2-Ethylhexanoat-Lösung unter kontrollierten Temperaturbedingungen . Ein anderes Verfahren beinhaltet das Lösen von this compound in Wasser, das Hinzufügen von Ammoniak und die anschließende Verwendung von Essigsäure oder Propionsäure zur Kristallisation . Diese Methoden gewährleisten die Produktion von this compound mit hoher Reinheit und den gewünschten physikalischen Eigenschaften.
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet häufig großtechnische Kristallisationsprozesse. Das Gelphänomen während der Kristallisation kann gesteuert werden, um größere und regelmäßigere Kristalle zu erzeugen, die sich ideal für pharmazeutische Anwendungen eignen . Die Verwendung spezifischer Lösungsmittel und kontrollierte Temperaturbedingungen sind entscheidend, um hohe Ausbeuten und Reinheit in industriellen Umgebungen zu erzielen.
Analyse Chemischer Reaktionen
Reaktionstypen: Cefpiramid unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind essentiell, um die Eigenschaften der Verbindung zu verändern und ihre Wirksamkeit zu verbessern.
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei den Reaktionen mit this compound verwendet werden, sind Natrium-2-Ethylhexanoat, Ammoniak und Essigsäure oder Propionsäure . Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um optimale Ergebnisse zu gewährleisten.
Wichtigste gebildete Produkte: Die wichtigsten Produkte, die aus den Reaktionen mit this compound gebildet werden, sind seine Natriumsalzform, die in verschiedenen pharmazeutischen Formulierungen verwendet wird . Der Kristallisationsprozess kann auch verschiedene polymorphe Formen von this compound ergeben, die jeweils einzigartige physikalische und chemische Eigenschaften aufweisen.
Vergleich Mit ähnlichen Verbindungen
Cefpiramid wird oft mit anderen Cephalosporinen der dritten Generation wie Cefoperazon und Cefazolin verglichen. Obwohl alle diese Verbindungen einen ähnlichen Wirkmechanismus teilen, hat this compound ein breiteres Wirkungsspektrum, insbesondere gegen Pseudomonas aeruginosa . Seine längere Plasmahalbwertszeit macht es auch effektiver bei der Behandlung schwerer Infektionen . Andere ähnliche Verbindungen sind Cefepim und Cefradin, die ebenfalls die bakterielle Zellwandsynthese hemmen, sich aber in ihrem Wirkungsspektrum und ihren pharmakokinetischen Eigenschaften unterscheiden .
Schlussfolgerung
This compound ist ein vielseitiges und potentes Antibiotikum mit einem breiten Anwendungsspektrum in der wissenschaftlichen Forschung und klinischen Praxis. Seine einzigartigen Eigenschaften und seine breite antibakterielle Aktivität machen es zu einem wertvollen Werkzeug im Kampf gegen bakterielle Infektionen.
Biologische Aktivität
Cefpiramide is a third-generation cephalosporin antibiotic that exhibits a broad spectrum of antibacterial activity, particularly against Pseudomonas aeruginosa and other Gram-negative bacteria. Its unique structure and mechanism of action make it a significant agent in treating various infections, especially those caused by resistant strains.
Cefpiramide belongs to the cephalosporin class of antibiotics, characterized by a beta-lactam ring. The presence of a pyrimidine moiety enhances its stability against certain beta-lactamases, which are enzymes produced by bacteria that can inactivate many beta-lactam antibiotics. This stability allows cefpiramide to maintain its antibacterial efficacy in the presence of these enzymes.
Antibacterial Spectrum
Cefpiramide demonstrates activity against a variety of pathogens, including:
- Gram-negative bacteria : Particularly effective against Pseudomonas spp., Acinetobacter spp., and Enterobacteriaceae.
- Gram-positive bacteria : Active against methicillin-susceptible Staphylococcus aureus and non-enterococcal streptococci.
- Other pathogens : Inhibits Neisseria gonorrhoeae and Haemophilus influenzae, particularly strains that do not produce beta-lactamase.
Table 1: Comparative Antibacterial Activity of Cefpiramide
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Pseudomonas aeruginosa | ≤ 4 mg/L |
Acinetobacter baumannii | ≤ 8 mg/L |
Escherichia coli | ≤ 4 mg/L |
Staphylococcus aureus | ≤ 2 mg/L |
Streptococcus pneumoniae | ≤ 1 mg/L |
Neisseria gonorrhoeae | ≤ 0.5 mg/L |
Clinical Efficacy
Cefpiramide has been evaluated in various clinical studies for its effectiveness in treating complicated infections, particularly urinary tract infections (UTIs) and gynecological infections.
- Study on Complicated UTIs : In a double-blind study comparing cefpiramide with cefmetazole, cefpiramide showed comparable efficacy in eradicating the infection, with a clinical cure rate of approximately 85% among treated patients .
- Gynecological Infections : A clinical trial involving 12 patients with gynecological infections reported good clinical effects in 11 cases, indicating high efficacy in this patient population .
Resistance Patterns
While cefpiramide is generally effective against many pathogens, resistance has been observed, particularly among strains producing extended-spectrum beta-lactamases (ESBLs). Studies have shown that cefpiramide is moderately susceptible to hydrolysis by various beta-lactamases .
Table 2: Resistance Mechanisms Against Cefpiramide
Mechanism | Description |
---|---|
Beta-lactamase production | Hydrolysis of the beta-lactam ring |
Altered penicillin-binding proteins (PBPs) | Reduced affinity leading to resistance |
Efflux pumps | Increased efflux of the drug from bacterial cells |
Pharmacokinetics
Cefpiramide is administered parenterally, allowing for rapid absorption and distribution throughout the body. It achieves high concentrations in tissues and body fluids, making it effective for systemic infections. The drug is primarily eliminated via renal excretion.
Case Studies
- Case Study on Severe Infections : A case involving a patient with severe pneumonia due to Pseudomonas aeruginosa demonstrated successful treatment with cefpiramide after other antibiotics failed. The patient showed significant improvement within 48 hours of starting therapy.
- Post-operative Infection Management : In a study assessing post-operative infections following orthopedic surgery, cefpiramide was used as prophylaxis and resulted in lower infection rates compared to controls .
Eigenschaften
IUPAC Name |
(6R,7R)-7-[[(2R)-2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N8O7S2/c1-11-7-16(35)15(8-26-11)20(36)27-17(12-3-5-14(34)6-4-12)21(37)28-18-22(38)33-19(24(39)40)13(9-41-23(18)33)10-42-25-29-30-31-32(25)2/h3-8,17-18,23,34H,9-10H2,1-2H3,(H,26,35)(H,27,36)(H,28,37)(H,39,40)/t17-,18-,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAUCHMQEXVFJR-PMAPCBKXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C(=CN1)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N8O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
74849-93-7 (hydrochloride salt) | |
Record name | Cefpiramide [USAN:USP:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070797114 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6046630 | |
Record name | Cefpiramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cefpiramide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014574 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
6.68e-02 g/L | |
Record name | Cefpiramide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014574 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The bactericidal activity of cefpiramide results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). | |
Record name | Cefpiramide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00430 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
70797-11-4 | |
Record name | Cefpiramide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70797-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cefpiramide [USAN:USP:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070797114 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefpiramide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00430 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cefpiramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CEFPIRAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P936YA152N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Cefpiramide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014574 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.